2-Bromo-5-iodopyrazine

Beschreibung

Significance of Halogenated Pyrazines as Versatile Chemical Scaffolds for Advanced Synthesis

Halogenated pyrazines are a class of heterocyclic compounds that have gained considerable attention as foundational scaffolds in advanced organic synthesis. rsc.org The pyrazine (B50134) ring itself is a key structural motif found in numerous biologically active natural products, which has spurred interest in using its halogenated derivatives for the synthesis of pharmaceuticals. rsc.orgmdpi.com The presence of halogen atoms on the electron-deficient pyrazine ring enhances its utility in a variety of chemical reactions. rsc.orgontosight.ai

These halogen substituents serve as versatile handles for introducing molecular complexity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are frequently employed to form new carbon-carbon bonds, allowing for the attachment of diverse aryl, alkyl, and alkynyl groups. rsc.orgrsc.org Furthermore, the electron-deficient nature of the pyrazine system facilitates nucleophilic aromatic substitution reactions, providing another pathway for functionalization. rsc.org This dual reactivity makes halogenated pyrazines highly sought-after precursors for creating complex molecular architectures, including π-conjugated pyrazine oligomers for electronic devices and precursors for photosensitizers. rsc.org

Overview of the Research Landscape for 2-Bromo-5-iodopyrazine as a Key Building Block

This compound has established itself as a crucial building block in the synthesis of elaborate heterocyclic compounds. cymitquimica.com Its primary value lies in the differential reactivity of the bromine and iodine substituents, which allows for sequential and site-selective modifications. This feature is particularly exploited in medicinal chemistry and drug discovery to create novel molecular entities with potential biological activity. cymitquimica.com

Research has demonstrated its application in the synthesis of bioactive compounds through reactions like aminations and palladium-catalyzed cross-couplings. For instance, studies have shown selective reactivity at the carbon-iodine (C–I) bond during certain amination processes, a critical feature for the controlled assembly of complex molecules with specific functional groups. The compound serves as a scaffold for developing new therapeutic agents, with investigations into its derivatives showing potential in various disease areas. The ability to selectively functionalize the two different halogen positions makes this compound a highly valuable and strategic intermediate in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 622392-04-5 | nih.gov |

| Molecular Formula | C₄H₂BrIN₂ | nih.gov |

| Molecular Weight | 284.88 g/mol | nih.gov |

| Appearance | Pale yellow to brownish solid | cymitquimica.com |

| SMILES | BrC1=NC=C(I)N=C1 | cymitquimica.com |

| InChI Key | OHTQHZVNZWWYFD-UHFFFAOYSA-N | cymitquimica.com |

Fundamental Reactivity Principles Governing Dihalogenated Pyrazine Systems

The reactivity of dihalogenated pyrazines like this compound is governed by several key principles. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack and influences the reactivity of the attached halogen atoms. rsc.org

A central principle in the chemistry of dihalogenated heterocycles containing different halogens is the differential reactivity of the carbon-halogen bonds. Generally, the carbon-iodine (C-I) bond is weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This allows for selective functionalization, most commonly through palladium-catalyzed cross-coupling reactions where the iodine atom is preferentially substituted. This selectivity is crucial for synthetic strategies that require stepwise introduction of different functional groups.

Furthermore, the pyrazine system can undergo nucleophilic aromatic substitution, where a nucleophile replaces a halogen atom. rsc.org In some complex fused pyrazine systems, such as 5-halogenated Current time information in Bangalore, IN.guidechem.comtriazolo[4,3-a]pyrazines, reactions with certain nucleophiles can lead to tele-substitution, where the nucleophile attacks a position distant from the halogen-bearing carbon, resulting in a rearranged product. beilstein-journals.org While direct evidence for this phenomenon in this compound itself is limited in the provided search results, it represents an important reactivity paradigm in related pyrazine systems. The interplay between the electron-deficient ring, the nature of the halogen, and the specific reaction conditions dictates the outcome of synthetic transformations.

Table 2: Reactivity Summary of this compound

| Reaction Type | Description | Key Findings |

| Cross-Coupling Reactions | Palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings are used to form new carbon-carbon bonds. rsc.org | The compound participates effectively in these reactions, allowing for the introduction of various organic fragments. |

| Substitution Reactions | The bromine or iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution. | Selective reactivity at the C-I bond is often observed, for example, in amination reactions. |

| Difluoromethylthiolation | A palladium-catalyzed reaction that introduces a difluoromethylthio group. | Both the bromine and iodine substituents can react to form a bis(difluoromethylthiolated) pyrazine. |

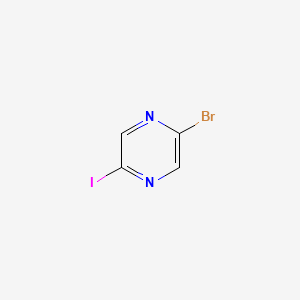

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-1-8-4(6)2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTQHZVNZWWYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620271 | |

| Record name | 2-Bromo-5-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622392-04-5 | |

| Record name | 2-Bromo-5-iodopyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622392-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Transformations Involving 2 Bromo 5 Iodopyrazine

Regioselective Functionalization via Carbon-Halogen Bond Transformations

The presence of two different halogen atoms on the pyrazine (B50134) ring is key to the regioselective functionalization of 2-bromo-5-iodopyrazine. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. rsc.orgnih.gov This difference in reactivity allows for selective substitution at the iodine-bearing position. ohiolink.edu

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The ability to selectively activate one of the carbon-halogen bonds is crucial for the stepwise introduction of different functional groups.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, has been investigated with this compound. Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling can be selectively performed at the 5-position. For instance, a study demonstrated 85% regioselectivity for the reaction at the iodine site using a palladium acetate/XPhos catalytic system. The use of bulky ligands like XPhos can enhance selectivity by sterically hindering the approach to the less reactive bromine atom.

In a related context, the Suzuki-Miyaura coupling of dihalopyrazines has been used to synthesize various derivatives. For example, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) has been coupled with arylboronic acids to yield both mono- and diarylated products. rsc.org While not directly involving this compound, these studies highlight the utility of Suzuki coupling for functionalizing the pyrazine core. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| This compound | Arylboronic acid | Pd(OAc)₂/XPhos | 2-Bromo-5-arylpyrazine | 85% regioselectivity | |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | 2-Bromo-3,6-dimethyl-5-(2-methoxyphenyl)pyrazine and 2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76% (mono- and di-arylated) | rsc.org |

| 2,5-Dibromo-3,6-dimethylpyrazine | 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₄ | 2-Bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine | 39% | rsc.org |

The Stille coupling, which pairs an organotin compound with an organic halide, offers another avenue for the selective functionalization of this compound. Similar to the Suzuki-Miyaura coupling, the reaction preferentially occurs at the more reactive C-I bond. ohiolink.eduwikipedia.org This allows for the introduction of various groups, including alkyl, vinyl, and aryl moieties. ohiolink.eduwikipedia.org

While specific examples detailing the Stille coupling of this compound are not abundant in the provided results, the principle of selective reaction at the C-I bond is well-established for dihalogenated heterocycles. ohiolink.eduwikipedia.org For instance, the isomeric 2-bromo-5-substituted-pyridines can be prepared by the Stille coupling of 2-bromo-5-iodopyridine (B107189), with the reaction occurring selectively at the C-I site. ohiolink.edu This methodology is transferable to the pyrazine system.

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing carbon-carbon triple bonds. libretexts.orgunl.pt In the case of this compound, iterative Sonogashira couplings can be performed. rsc.org The first coupling occurs selectively at the 5-position (C-I bond), allowing for the introduction of an alkynyl group. rsc.org A subsequent coupling can then be carried out at the 2-position (C-Br bond), enabling the synthesis of unsymmetrically disubstituted pyrazines. rsc.org

For example, a synthetic route towards a π-conjugated oligomer involved a two-step Sonogashira coupling with 5-bromo-2-iodopyrazine. rsc.org This highlights the potential for creating complex molecular architectures using this methodology. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Notes | Reference |

| 5-Bromo-2-iodopyrazine | Terminal Alkyne 1 | Not specified | 5-Bromo-2-alkynylpyrazine | Selective coupling at C-I | rsc.org |

| 5-Bromo-2-alkynylpyrazine | Terminal Alkyne 2 | Not specified | 5-Alkynyl-2-alkynylpyrazine | Second coupling at C-Br | rsc.org |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method has been applied to halogenated pyrazines for the synthesis of various derivatives. rsc.org For this compound, the Negishi coupling is expected to proceed with high selectivity at the more reactive iodine-substituted position. ohiolink.edu

Isomeric 2-bromo-5-substituted-pyridines can be prepared via the Negishi coupling of 2-bromo-5-iodopyridine, demonstrating the selective reactivity at the C-I bond. ohiolink.edu This selectivity is a key feature in the synthesis of asymmetrically substituted pyridines and can be extrapolated to the pyrazine series. ohiolink.edu In a nickel-catalyzed asymmetric reductive cross-coupling, 2-bromo-5-iodopyridine showed good chemoselectivity, with no coupling observed at the 2-position. nih.gov

Directed Metallation and Subsequent Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.caumich.edu This strategy typically involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, followed by quenching with an electrophile. uwindsor.ca

In the context of pyridines, which are structurally related to pyrazines, directed metalation has been extensively used. mdpi.comznaturforsch.comarkat-usa.org For instance, the lithiation of 2-bromopyridine (B144113) can be directed to the 3-position. arkat-usa.org The resulting organolithium species can then react with various electrophiles. arkat-usa.org

For dihalopyridines, the outcome of the reaction can be influenced by the choice of the base. znaturforsch.com For example, treatment of 2-chloro-5-bromopyridine with t-BuLi leads to ortho-lithiation, while n-BuLi results in a bromine-lithium exchange. znaturforsch.com While direct examples for this compound were not found in the provided search results, the principles of directed metalation and halogen-metal exchange are applicable. It is conceivable that under appropriate conditions, a directed metalation could be achieved at a position adjacent to one of the nitrogen atoms, or a selective halogen-metal exchange could be performed, likely at the more reactive iodine position.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring, further activated by the presence of two halogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. The bromine and iodine atoms on this compound can be displaced by various nucleophiles.

Studies have shown that primary and secondary amines can react with this compound to form the corresponding amino-substituted pyrazines. google.com These reactions are typically carried out in the presence of a suitable base, such as triethylamine (B128534) or potassium carbonate, in a polar solvent like dimethyl sulfoxide (B87167) (DMSO). google.com For instance, the reaction of this compound with 1H-imidazole in the presence of potassium carbonate and a copper(I) iodide catalyst results in the substitution of the iodine atom. google.com

Alkoxides are also effective nucleophiles for SNAr reactions with this compound. google.com The reaction with an alkoxide, often generated in situ from the corresponding alcohol, leads to the formation of alkoxy-substituted pyrazines. google.com Additionally, other nucleophiles like thiols can participate in these substitution reactions.

The general scheme for SNAr reactions on this compound is presented below:

| Nucleophile (Nu-) | Reagent(s) | Product Type | Reference |

| Amine (R₂NH) | Primary or secondary amine, base (e.g., Et₃N, K₂CO₃) | Aminopyrazine | google.com |

| Imidazole | 1H-imidazole, K₂CO₃, CuI | Imidazolylpyrazine | google.com |

| Alkoxide (RO⁻) | Alcohol, base | Alkoxypyrazine | google.com |

| Thiolate (RS⁻) | Thiol, base | Thioether pyrazine |

Selective Halogen Exchange and Orthogonal Functionalization Approaches

The distinct reactivity of the C-Br and C-I bonds in this compound allows for selective and orthogonal functionalization, a key strategy in the synthesis of complex molecules. researchgate.netresearchgate.net The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. google.com This differential reactivity enables sequential functionalization at the two halogen positions.

For example, Suzuki-Miyaura cross-coupling reactions can be performed selectively at the iodine position. A study demonstrated that the reaction of this compound with (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base like potassium acetate, selectively yields 3-(5-bromopyrazin-2-yl)-1-methylpyridin-2(1H)-one, leaving the bromine atom intact for subsequent transformations. google.com

Similarly, Sonogashira couplings can also be directed to the more reactive iodine site. mdpi.com This selectivity is crucial for building molecular complexity in a controlled manner.

However, under certain conditions, simultaneous reaction at both halogen sites can occur. In a palladium-catalyzed difluoromethylthiolation reaction, using [(SIPr)Ag(SCF₂H)]₂ as the reagent, this compound yielded the bis(difluoromethylthiolated) pyrazine as the sole product. rsc.orgnih.gov This highlights that the choice of catalyst, reagents, and reaction conditions is critical in directing the selectivity of the functionalization.

| Reaction Type | Reagents & Conditions | Selectivity | Product | Reference |

| Suzuki-Miyaura Coupling | (1-methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, PdCl₂(dppf), KOAc, 1,4-dioxane | Selective for C-I bond | 3-(5-Bromopyrazin-2-yl)-1-methylpyridin-2(1H)-one | google.com |

| Suzuki-Miyaura Coupling | 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, PdCl₂(dppf), K₂CO₃, dioxane | Selective for C-I bond | 2-Bromo-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)pyrazine | google.com |

| Difluoromethylthiolation | [(SIPr)Ag(SCF₂H)]₂, Pd(dba)₂, Xantphos, Toluene, 50°C | Reacts at both C-I and C-Br bonds | Bis(difluoromethylthiolated) pyrazine | rsc.orgnih.gov |

Mechanistic Studies of Reactivity and Selectivity in Pyrazine Functionalization

Understanding Differential Halogen Reactivity (Bromine vs. Iodine)

The differential reactivity of the halogens in this compound is a cornerstone of its synthetic utility. researchgate.netresearchgate.net The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling reactions. google.com This inherent difference in bond strength and reactivity allows for the selective functionalization of the C-I bond while the C-Br bond remains available for a subsequent, different transformation.

In palladium-catalyzed reactions, the preference for the iodine site is well-documented. However, the electronic nature of the pyrazine ring and the specific reaction conditions can influence this selectivity. In some instances, the synergistic activation of the pyrazine ring can lead to the reaction of both halogens. rsc.org For example, in the palladium-catalyzed difluoromethylthiolation, the formation of the bis-substituted product suggests that after the initial substitution at the iodine position, the electronic properties of the resulting intermediate may facilitate the subsequent reaction at the bromine position under the employed catalytic system. rsc.orgnih.gov

Influence of Catalytic Systems and Reaction Conditions on Regioselectivity and Yield Optimization

The choice of the catalytic system, including the palladium precursor and the ligand, as well as the reaction conditions such as solvent, base, and temperature, plays a pivotal role in controlling the regioselectivity and optimizing the yield of reactions involving this compound. researchgate.netrsc.org

For selective C-I bond functionalization in Suzuki-Miyaura couplings, catalyst systems like PdCl₂(dppf) have proven effective. google.com The use of specific ligands can modulate the reactivity of the palladium center, enhancing its selectivity for the C-I bond. For instance, in the difluoromethylthiolation of various heteroaryl halides, ligands like Xantphos and DPEPhos were employed, and their choice influenced the reaction's success. rsc.orgnih.gov

Reaction conditions are also critical. In the difluoromethylthiolation of heteroaryl triflates, the addition of sodium bromide was found to dramatically improve the reaction yield, likely by stabilizing the palladium intermediate. rsc.orgnih.gov This demonstrates that even subtle changes in the reaction environment can have a significant impact on the outcome. The temperature is another key parameter; for example, Ullmann reactions involving intermediates derived from this compound require specific temperature conditions to proceed effectively. researchgate.net

Applications of 2 Bromo 5 Iodopyrazine in Interdisciplinary Research

Role in Medicinal Chemistry and Pharmaceutical Synthesis

The pyrazine (B50134) nucleus is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. mdpi.commdpi.com 2-Bromo-5-iodopyrazine provides a strategic starting point for the synthesis of novel pyrazine-containing compounds, enabling the exploration of new drug candidates and the development of advanced pharmaceutical materials.

The structural framework of this compound is instrumental in generating new molecules with potential therapeutic value. Researchers leverage this compound to create libraries of derivatives that are then screened for biological activity. Studies have demonstrated that derivatives synthesized from this precursor exhibit significant potential in combating infectious diseases and cancer.

For instance, certain derivatives have shown notable antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. In the realm of oncology, other synthesized compounds have been found to inhibit cancer cell proliferation, functioning through mechanisms like the induction of apoptosis and cell cycle arrest. The ability to selectively react with primary amines, with reported yields as high as 85%, underscores its effectiveness as a foundational component in the construction of new bioactive candidates.

| Research Area | Finding | Mechanism of Action | Reference |

| Antimicrobial | Derivatives exhibit activity against Staphylococcus aureus and Escherichia coli. | Not specified in the source. | |

| Anticancer | Derivatives can inhibit cancer cell proliferation. | Apoptosis induction and cell cycle arrest. | |

| Synthetic Utility | High yields (up to 85%) in amination reactions for creating new compounds. | Nucleophilic substitution. |

This compound is formally classified as a pharmaceutical intermediate, highlighting its primary role as a precursor in multi-step drug synthesis pathways. echemi.com Its dihalogenated structure is ideal for creating complex molecular scaffolds through selective cross-coupling reactions.

The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings. rsc.org This reactivity difference allows synthetic chemists to perform sequential reactions, first at the iodo-position and subsequently at the bromo-position, to construct intricate, multi-substituted pyrazine structures. This stepwise approach is crucial for building the advanced molecular frameworks that form the basis of modern pharmaceuticals. This selective reactivity is a key factor in its utility for producing complex molecules with precise structural features.

The pyrazine ring is a core component of several successful, FDA-approved drugs, validating its importance in therapeutic design. mdpi.commdpi.com Notable examples include:

Bortezomib , a first-in-class proteasome inhibitor used to treat multiple myeloma. mdpi.com

Pyrazinamide , a primary antibiotic for treating tuberculosis. mdpi.com

Amiloride , a diuretic used in the management of hypertension and congestive heart failure. mdpi.com

The established success of these agents fuels further research into new pyrazine-based therapeutics. This compound serves as a key tool in this exploration, enabling chemists to synthesize novel analogs and derivatives for biological testing. This research is vital for addressing pressing health challenges, including the rise of extensively drug-resistant (XDR) bacterial strains like Salmonella Typhi, where new pyrazine carboxamides have been investigated. mdpi.com

Contributions to Agrochemical Development

Beyond pharmaceuticals, this compound is a valuable building block in the discovery of new agrochemicals. The pyrazine heterocycle is not widely represented in current commercial crop protection products, making it an attractive scaffold for developing novel active ingredients with potentially new modes of action. nih.gov

A significant area of contribution has been in the synthesis of next-generation insecticides. Research has shown that N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which can be synthesized from pyrazine precursors, exhibit potent insecticidal activity specifically against lepidopteran pests like the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis). nih.gov

| Compound Class | Target Pests | Mode of Action | Significance | Reference |

| N-(5-phenylpyrazin-2-yl)-benzamides | Lepidoptera (Plutella xylostella, Spodoptera littoralis) | Chitin Biosynthesis Inhibition (Insect Growth Modulator) | Represents a poorly explored class of chemistry for crop protection. | nih.gov |

These compounds were found to act as insect growth modulators by disrupting the cuticle, a process linked through genetic studies to the inhibition of Chitin Synthase 1. nih.gov This work demonstrates the potential of pyrazine chemistry, facilitated by versatile intermediates like this compound, to introduce new and effective solutions for pest management in agriculture.

Advancements in Materials Science and Organic Electronics

The unique electronic properties of halogenated heterocyclic compounds make them valuable precursors in materials science, particularly for the development of organic electronic materials. this compound's structure is well-suited for creating the extended π-conjugated systems that are essential for organic semiconductors. researchgate.net

In the field of organic electronics, materials must possess specific optical and electronic properties. This compound serves as a foundational building block for creating such functional materials. While direct examples of its use are emerging, its utility can be understood through close structural analogs used in established applications. For instance, the related compound 5-bromo-2-iodopyridine (B1269129) is used as a precursor for electron-transport layers in blue-emitting materials for OLEDs. pmarketresearch.com Similarly, 2-bromo-5-fluorobenzonitrile (B41413) is a precursor for synthesizing thermally activated delayed fluorescence (TADF) dyes used in high-efficiency OLEDs. ossila.com

The bromine and iodine atoms on the pyrazine ring function as reactive handles, allowing the molecule to be "coupled" with other aromatic units via palladium-catalyzed reactions. This process systematically builds larger, conjugated polymers. dtic.mil These polymers, with their extended electronic systems, are the active components in organic electronic devices like OLEDs and organic field-effect transistors (OFETs). researchgate.net The strategic use of precursors like this compound is therefore critical to the design and synthesis of next-generation materials for advanced electronic displays and lighting.

Synthesis of Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as pore size, surface area, and catalytic activity, are largely determined by the structure of the organic linkers. Dihalogenated aromatic compounds, including pyrazine derivatives, are useful precursors for creating multitopic ligands necessary for the formation of three-dimensional MOF structures.

This compound can serve as a key starting material for the synthesis of pyrazine-based ligands. The distinct reactivities of the iodine and bromine substituents allow for a stepwise introduction of coordinating groups. Typically, the more reactive C-I bond can be selectively functionalized first, for instance, through a Sonogashira or Suzuki cross-coupling reaction, followed by a subsequent reaction at the C-Br bond. This sequential approach enables the synthesis of asymmetric ligands, which can lead to MOFs with unique topologies and functionalities.

For example, a sequential Sonogashira coupling could be employed to first introduce an ethynyl-functionalized aromatic carboxylate at the 5-position (iodine position). The remaining bromo group could then be subjected to a second cross-coupling reaction, such as a Suzuki coupling, to introduce another functional group, or it could be converted into a coordinating group like a carboxylic acid or a pyridine (B92270) moiety. This synthetic strategy allows for the creation of rigid, extended ligands that can bridge multiple metal centers, a prerequisite for the formation of robust and porous MOFs.

The resulting pyrazine-based MOFs can exhibit interesting properties for applications in gas storage and separation, owing to the specific interactions of the pyrazine nitrogen atoms with gas molecules like CO2. rsc.org The modular nature of this synthetic approach, starting from this compound, offers a pathway to a wide range of tailored ligands for functional MOFs.

| Ligand Name | Structure | Potential Application in MOFs |

| Pyrazine-2,5-dicarboxylic acid | HOOC-C4H2N2-COOH | Gas adsorption, catalysis |

| 2,5-bis(4-carboxyphenyl)pyrazine | HOOC-C6H4-C4H2N2-C6H4-COOH | Luminescence, sensing |

| 2,5-diethynylpyrazine | H-C≡C-C4H2N2-C≡C-H | Conductive MOFs, electronics |

Applications in Organic Photovoltaics

In the field of organic photovoltaics (OPVs), there is a continuous search for new organic materials with tailored electronic properties to act as donors or acceptors in the active layer of solar cells. Pyrazine, being an electron-deficient ring system, is an attractive component for constructing acceptor materials or for use as a building block in donor-acceptor (D-A) type chromophores for dye-sensitized solar cells (DSSCs). mdpi.comrsc.orgrsc.org

This compound serves as a valuable scaffold for the synthesis of these photoactive molecules. The ability to perform selective cross-coupling reactions at the 2- and 5-positions allows for the introduction of various electron-donating and electron-withdrawing groups, thereby fine-tuning the frontier molecular orbital (HOMO and LUMO) energy levels and the absorption spectrum of the resulting molecule.

A common strategy involves using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to attach electron-donating moieties to the pyrazine core. For instance, a triphenylamine (B166846) donor group could be coupled at one position, and an acceptor/anchoring group, such as a cyanoacrylic acid, could be introduced at the other position, leading to a classic D-A-π-A structure for DSSCs. mdpi.com The electron-deficient pyrazine ring acts as an auxiliary acceptor (A') in such designs, facilitating intramolecular charge transfer upon photoexcitation, which is a crucial process for efficient charge separation and high power conversion efficiencies. rsc.org

| Device Type | Pyrazine-Based Component | Power Conversion Efficiency (PCE) | Reference |

| Dye-Sensitized Solar Cell (DSSC) | TPPF Photosensitizer | 2.64% | mdpi.com |

| Dye-Sensitized Solar Cell (DSSC) | MD7 Dye | 9.03% | rsc.org |

| Perovskite Solar Cell (p-i-n) | PT-TPA Hole Transport Layer | 17.52% | epa.govpku.edu.cn |

| Binary Organic Solar Cell | CNPz Solid Additive | 19.67% | rsc.org |

Utility in Proteomics Research as a Biochemical Tool

While direct applications of this compound in proteomics are not extensively documented, its chemical nature suggests potential utility as a scaffold for the development of biochemical tools, particularly for activity-based protein profiling (ABPP). ABPP utilizes chemical probes that covalently bind to the active sites of specific classes of enzymes, allowing for their identification and functional characterization within complex proteomes.

The two halogen atoms on this compound offer handles for the attachment of different functionalities. One halogen could be replaced with a reactive group, or "warhead," designed to covalently bind to a specific amino acid residue in an enzyme's active site. The other halogen could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, for detection and enrichment of the labeled proteins.

For instance, through a site-selective cross-coupling reaction, a functional group known to target a particular enzyme family could be introduced at the 5-position. Subsequently, the bromo group at the 2-position could be substituted with a linker connected to a biotin tag. This bifunctional probe could then be incubated with a cell lysate, where it would selectively label its target proteins. The biotin tag would allow for the affinity purification of the labeled proteins using streptavidin beads, followed by their identification and quantification by mass spectrometry. This approach can provide valuable insights into enzyme function and aid in the discovery of new drug targets.

Although the direct use of this compound as a proteomics probe is yet to be explored, the principles of chemical probe design and the synthetic versatility of this compound highlight its potential as a starting point for the creation of novel biochemical tools for proteomics research.

Theoretical and Computational Investigations of 2 Bromo 5 Iodopyrazine Systems

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical studies are fundamental to understanding the electronic characteristics and predicting the chemical behavior of 2-bromo-5-iodopyrazine. By modeling the molecule at the subatomic level, researchers can elucidate reaction mechanisms and identify sites of reactivity.

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure and reactivity of organic molecules. nih.gov DFT calculations are employed to map out potential energy surfaces for chemical reactions, helping to identify transition states and intermediates, and thus elucidate reaction mechanisms. scispace.com For pyrazine (B50134) derivatives, DFT can be used to investigate reactions such as cycloadditions. scispace.comnih.gov

In a study on dihydropyrazines, DFT calculations at the B3LYP/6-31G(d) level were used to explore the reaction mechanism with ketenes. scispace.com The calculations showed that the reaction proceeds through a stepwise pathway involving a betaine (B1666868) intermediate, followed by electrocyclization, rather than a concerted [4+2] cycloaddition. scispace.com By calculating the energies of transition states and intermediates, the favorability of different reaction pathways can be determined. scispace.com This type of analysis for this compound would be crucial in predicting its behavior in complex organic transformations, such as palladium-catalyzed cross-coupling reactions where it is often used.

Table 1: Application of DFT in Reaction Pathway Analysis

| Computational Method | System Studied | Key Findings |

|---|---|---|

| DFT (B3LYP/6-31G(d)) | Dihydropyrazine + Ketene | Elucidation of a stepwise reaction mechanism over a concerted one; identification of a betaine intermediate. scispace.com |

| Conceptual DFT | BISARG Melanoidin | Identification of active sites for nucleophilic, electrophilic, and radical attacks using Fukui functions and dual descriptors. frontiersin.org |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are two key concepts derived from quantum chemical calculations that help in predicting molecular reactivity. mdpi.comwikipedia.orgyoutube.com

The MEP is a real physical property that maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. mdpi.comrsc.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For a molecule like this compound, the MEP surface would show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them likely sites for electrophilic attack or coordination to metal centers. Conversely, a region of positive electrostatic potential, known as a σ-hole, is expected on the halogen atoms (particularly iodine) along the axis of the C-I and C-Br bonds. preprints.org This positive region is responsible for the formation of halogen bonds. preprints.org

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, characterizes its nucleophilicity. youtube.comyoutube.com The LUMO, the orbital that is most likely to accept electrons, defines its electrophilicity. youtube.comyoutube.com For substituted pyrazines, the energies and compositions of the HOMO and LUMO are significantly influenced by the nature and position of substituents. researchgate.net Electron-withdrawing groups, like bromine and iodine, are expected to lower the energy of both the HOMO and LUMO of the pyrazine ring, influencing its reactivity in pericyclic reactions and its behavior as a ligand. researchgate.netrsc.org

Table 2: Key Concepts in Reactivity Prediction

| Theory | Description | Application to this compound |

|---|---|---|

| MEP Analysis | Maps the electrostatic potential on the molecular surface to identify charge distribution. mdpi.com | Predicts nucleophilic sites (around N atoms) and electrophilic sites (σ-holes on Br and I atoms), guiding intermolecular interactions. preprints.org |

| FMO Theory | Focuses on the interaction between the HOMO (nucleophilicity) and LUMO (electrophilicity) to predict reaction outcomes. wikipedia.orgyoutube.com | The energies of HOMO and LUMO, influenced by the halogen substituents, determine the molecule's reactivity in cycloadditions and its electron-accepting properties. researchgate.net |

Analysis of Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions. For halogenated compounds like this compound, halogen bonding plays a crucial role in directing the assembly of molecules into well-defined supramolecular structures.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic site (halogen bond acceptor). nih.govmdpi.com This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond. mdpi.com The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In pyrazine derivatives, the nitrogen lone pairs are excellent halogen bond acceptors. Furthermore, the iodine and bromine atoms of this compound can act as potent halogen bond donors. Studies on analogous 2,5-dihalopyridines demonstrate the formation of strong C–X···N (where X is a halogen) halogen bonds that dictate the crystal packing. researchgate.netnih.govmdpi.com These interactions are highly directional, making them valuable tools in crystal engineering for the design of materials with specific structures and properties. mdpi.comnih.gov In addition to nitrogen atoms, halide anions coordinated to metal centers can also act as powerful halogen bond acceptors. nih.gov

The directional and specific nature of halogen bonds, along with other non-covalent interactions like hydrogen bonds and π-π stacking, can be exploited to construct complex supramolecular assemblies and coordination polymers. nih.govbohrium.comrsc.orgnih.gov

Research on 2,5-dihalopyridine ligands, which are structurally similar to 2,5-dihalopyrazines, has shown that their reaction with copper(I) halides leads to the formation of one-dimensional (1D) coordination polymers. researchgate.netnih.govmdpi.com In these structures, the dihalopyridine molecules act as bridging ligands, and the polymeric chains are further linked by C–X···A–Cu (X = halogen, A = halide anion) halogen bonds, resulting in the formation of three-dimensional (3D) supramolecular networks. nih.gov The strength and geometry of these halogen bonds are influenced by the nature of the halogen substituents on the pyridine (B92270) ring. nih.gov For instance, the electron-withdrawing power of a substituent at the C2-position can affect the strength of a halogen bond formed by a substituent at the C5-position. nih.gov It is anticipated that this compound would exhibit similar behavior, acting as a versatile building block for the construction of novel coordination polymers and supramolecular materials with potentially interesting electronic or photophysical properties. rsc.orgyoutube.com

Table 3: Halogen Bonding in Supramolecular Structures of Dihalogenated N-Heterocycles

| System | Interaction Type | Resulting Structure | Reference |

|---|---|---|---|

| 2,5-dihalopyridine-Cu(I)A (A=I, Br) | C−X···A–Cu Halogen Bonds | 1-D Coordination Polymers | nih.gov |

| 2,5-dihalopyridine-Cu(I)A (A=I, Br) | C−X···A–Cu Halogen Bonds | 3-D Supramolecular Networks | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Bromo 5 Iodopyrazine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-bromo-5-iodopyrazine. Primarily, ¹H and ¹³C NMR are used to confirm the identity and purity of the compound by analyzing the chemical environment of its nuclei.

Structural Elucidation: The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the two protons on the pyrazine (B50134) ring. Due to the molecule's asymmetry, these protons are in distinct chemical environments and appear as separate signals. For instance, in a deuterated methylene (B1212753) chloride (CD₂Cl₂) solvent, the protons of this compound have been reported to appear as singlets at chemical shifts of approximately δ 8.62 and δ 8.51 ppm. echemi.com The absence of splitting (singlets) is consistent with the protons not having any adjacent proton neighbors. ¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including those bonded to the halogen atoms, further confirming the molecular structure.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Observed Multiplicity |

| Pyrazine H | 8.5 - 8.7 | Singlet |

| Pyrazine C | 130 - 155 | Singlet |

| Pyrazine C-Br | (specific data varies) | Singlet |

| Pyrazine C-I | (specific data varies) | Singlet |

| Note: This table presents generalized and observed data for this compound. Actual values can vary based on solvent and experimental conditions. |

Reaction Monitoring: NMR spectroscopy is also a powerful, non-destructive tool for monitoring the progress of chemical reactions in real time. nih.gov For reactions involving this compound, such as Suzuki or Sonogashira cross-coupling reactions, NMR can track the consumption of the starting material and the formation of the product. By acquiring spectra at regular intervals, researchers can observe the decrease in the intensity of the characteristic ¹H NMR signals of this compound and the simultaneous appearance and increase of new signals corresponding to the product. This method provides valuable kinetic data and helps in optimizing reaction conditions like temperature, catalyst loading, and reaction time without the need for sample isolation.

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its identity and assessing its purity. The compound has a precise molecular weight of 284.88 g/mol . echemi.com

High-resolution mass spectrometry (HRMS) can verify the elemental formula (C₄H₂BrIN₂) by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, which arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and the monoisotopic nature of iodine (¹²⁷I). This results in a characteristic pair of peaks for the molecular ion [M]⁺ and major fragments, separated by two mass units, with nearly equal intensity.

Various ionization techniques can be employed for the analysis:

Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, often leading to predictable fragmentation. libretexts.org While it can make the molecular ion difficult to observe, the resulting fragment ions provide valuable structural information.

Electrospray Ionization (ESI) and Chemical Ionization (CI): These are "soft" ionization techniques that cause minimal fragmentation. libretexts.orgbitesizebio.com They are particularly useful for clearly identifying the molecular ion, often as a protonated species [M+H]⁺, which is essential for confirming the molecular weight. bitesizebio.com

| Ion | Calculated m/z | Relative Abundance (%) |

| [C₄H₂⁷⁹BrIN₂]⁺ | 283.84 | ~100 |

| [C₄H₂⁸¹BrIN₂]⁺ | 285.84 | ~97.3 |

| Note: This table shows the theoretical isotopic distribution for the molecular ion of this compound. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). For a vibration to be IR active, it must result in a change in the molecule's dipole moment. technologynetworks.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). technologynetworks.com A vibration is Raman active if it causes a change in the molecule's polarizability.

For this compound, these spectra would exhibit characteristic bands corresponding to:

C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=N and C=C ring stretching: These vibrations of the pyrazine ring appear in the 1300-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: Found in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

C-Br and C-I stretching: These vibrations involving the heavier halogen atoms occur at lower frequencies, typically below 700 cm⁻¹. The C-I stretch is expected at a lower wavenumber than the C-Br stretch due to the greater mass of the iodine atom.

Detailed vibrational analyses, often supported by computational methods like Density Functional Theory (DFT), allow for the precise assignment of observed spectral bands to specific molecular motions, as has been demonstrated for structurally similar molecules like 2-amino-5-iodopyridine. nih.gov

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique(s) |

| C-H Stretching | 3000 - 3100 | IR, Raman |

| Ring (C=C/C=N) Stretching | 1300 - 1600 | IR, Raman |

| C-H Bending | 700 - 1300 | IR, Raman |

| C-Br Stretching | 500 - 700 | IR, Raman |

| C-I Stretching | 450 - 600 | IR, Raman |

| Note: These are typical frequency ranges for the specified vibrational modes in halogenated aromatic heterocycles. |

X-ray Crystallography for Solid-State Structural Determination of Derived Complexes

While the crystal structure of this compound itself may not be widely reported, X-ray crystallography is an essential and powerful technique for the unambiguous determination of the three-dimensional solid-state structure of its derivatives, particularly metal-organic complexes. This method provides precise information on bond lengths, bond angles, coordination geometry around a metal center, and intermolecular interactions.

In the context of this compound research, this compound serves as a ligand that can coordinate to metal ions through its nitrogen atoms. X-ray diffraction analysis of the resulting crystals can reveal:

Coordination Environment: It confirms which of the pyrazine nitrogen atoms are bonded to the metal center and defines the resulting geometry (e.g., tetrahedral, square planar, octahedral). bendola.com

Bond Metrics: It provides exact measurements of the metal-nitrogen bond lengths, as well as any changes in the bond lengths and angles within the pyrazine ring upon coordination. nih.gov

Supramolecular Assembly: It elucidates how the complex molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding, π-π stacking, and, significantly, halogen bonding (e.g., I···N, Br···O interactions), which can influence the material's properties. jdigitaldiagnostics.commdpi.com

For example, studies on related metal complexes with halogenated pyridine (B92270) or pyrazine ligands have successfully used X-ray crystallography to characterize the complete molecular structure and analyze the crucial role of noncovalent interactions in the crystal packing. jdigitaldiagnostics.comnih.gov

| Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., Metal-N, C-Br, C-I). |

| Bond Angles (°) | Angles between adjacent bonds, defining molecular geometry. |

| Intermolecular Interactions | Identifies and quantifies non-covalent forces like halogen and hydrogen bonds. |

| Note: This table summarizes the key information obtained from a single-crystal X-ray diffraction experiment. |

Future Perspectives and Emerging Research Avenues for 2 Bromo 5 Iodopyrazine

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The primary utility of 2-Bromo-5-iodopyrazine lies in its capacity to undergo cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. A key area of future research is the development of novel catalytic systems that can offer enhanced control over reactivity and selectivity, particularly in differentiating between the bromo and iodo substituents.

Future exploration will likely focus on:

Ligand Design: Developing novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can fine-tune the electronic and steric properties of the metal center (e.g., palladium or nickel). This would allow for selective activation of the C-I bond over the C-Br bond, or vice-versa, enabling programmed, stepwise synthesis of complex molecules from a single precursor.

Heterogeneous Catalysis: Investigating solid-supported catalysts, such as palladium on carbon (Pd/C), which offer easier separation from the reaction mixture, reusability, and a reduction in metal contamination of the final product. mdpi.com

Alternative Metal Catalysis: Exploring the use of more abundant and less expensive metals like copper, nickel, or iron as catalysts for cross-coupling reactions involving this compound. This aligns with the broader goals of sustainable chemistry.

| Catalyst System | Typical Reaction | Key Advantages | Area for Future Improvement |

|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki, Sonogashira | Well-established, versatile | Modest selectivity, requires relatively high loading |

| Pd₂(dba)₃ with Ligands | Suzuki, Buchwald-Hartwig | High reactivity, tunable selectivity via ligand choice | Ligand cost, air sensitivity |

| Pd/C | Carbonylation, Suzuki | Heterogeneous, recyclable, low metal leaching | Lower reactivity for challenging substrates |

| Nickel-based Catalysts | Suzuki, Kumada | Lower cost than palladium, unique reactivity | Often requires stricter inert conditions, selectivity control |

Development of Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. Future research on this compound and its derivatives will undoubtedly focus on developing more environmentally benign synthesis methods. tandfonline.comtandfonline.com Traditional multi-step syntheses often involve hazardous reagents and generate significant waste.

Emerging research avenues in this area include:

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction times and potentially reduce side-product formation compared to conventional heating methods. rasayanjournal.co.in These techniques can lead to higher yields and cleaner reactions.

Green Solvents: Moving away from traditional volatile organic solvents (VOCs) towards more sustainable alternatives like water, ionic liquids, or bio-derived solvents such as tert-amyl alcohol. nih.gov

Atom Economy: Focusing on catalytic methods that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste generation. nih.gov

Expansion into New Areas of Chemical Biology and Advanced Materials

While pyrazine (B50134) derivatives are well-established in medicinal chemistry and flavor science, the unique structure of this compound makes it an attractive building block for novel applications in chemical biology and materials science. researchgate.netnih.govtandfonline.com

Chemical Biology: The pyrazine core is present in numerous biologically active molecules. acs.org Future work could involve using this compound as a scaffold to create specialized molecular probes. By selectively functionalizing the iodo and bromo positions with fluorophores, affinity tags, or photoreactive groups, researchers can design tools to study biological processes, identify protein targets, and visualize molecular interactions within living systems.

Advanced Materials: The development of next-generation organic electronic devices relies on molecules with specific electronic and physical properties. nbinno.com Halogenated heterocycles are valuable precursors for synthesizing conductive or semiconductive materials. nbinno.comnbinno.com this compound could serve as a key monomer for creating π-conjugated oligomers and polymers. rsc.org Stepwise Sonogashira or Suzuki couplings could be employed to build well-defined polymeric backbones with tunable electronic band gaps and charge transport properties, making them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

High-Throughput Screening and Combinatorial Chemistry Applications for Derivative Libraries

The dual reactivity of this compound makes it an ideal starting point for combinatorial chemistry. This approach enables the rapid synthesis of large collections, or "libraries," of related compounds by systematically combining different building blocks. openaccessjournals.com

By leveraging the differential reactivity of the C-I and C-Br bonds, one can perform a reaction at the more reactive iodo position with a set of building blocks (Set A), followed by a second reaction at the bromo position with another set of building blocks (Set B). This strategy allows for the creation of a large and structurally diverse library of pyrazine derivatives from a single, common intermediate. openaccessjournals.comnih.gov

These derivative libraries can then be subjected to high-throughput screening (HTS) to rapidly identify "hits" with desired properties. nih.gov This is particularly powerful in:

Drug Discovery: Screening for compounds with specific biological activity against therapeutic targets like kinases or receptors. nih.govnih.gov

Materials Science: Screening for molecules with optimal electronic, optical, or thermal properties for use in advanced materials.

| Scaffold | Step 1: Reaction at C-I (e.g., Suzuki Coupling) | Step 2: Reaction at C-Br (e.g., Amination) | Resulting Library Size |

|---|---|---|---|

| This compound | 10 different boronic acids | 10 different amines | 10 x 10 = 100 unique compounds |

| 50 different boronic acids | 50 different amines | 50 x 50 = 2,500 unique compounds | |

| 100 different building blocks (Set A) | 100 different building blocks (Set B) | 100 x 100 = 10,000 unique compounds |

This combinatorial approach, combined with modern screening technologies, significantly accelerates the discovery process, opening up vast possibilities for identifying novel applications for pyrazine derivatives originating from this compound. openaccessjournals.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-iodopyrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For bromo-iodo substitution, direct iodination of 2-bromopyrazine using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours is effective. Alternatively, Suzuki-Miyaura cross-coupling can introduce iodine via palladium-catalyzed reactions with iodoboronic acids. Key parameters include maintaining anhydrous conditions, using a 1:1.2 molar ratio of substrate to iodinating agent, and monitoring reaction progress via TLC or HPLC .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., chemical shifts for pyrazine protons at δ 8.2–9.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) ensures accurate molecular ion identification.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, especially to resolve halogen bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading , solvent purity , or temperature control . Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, a 2023 study found that trace moisture (>0.1% HO) in DMF reduces Pd catalyst efficiency by 30%, necessitating rigorous drying .

Q. What are the challenges in achieving regioselective cross-coupling reactions with this compound?

- Methodological Answer : The steric and electronic effects of adjacent halogens complicate selectivity. Use bulky ligands (e.g., XPhos) to favor coupling at the iodine position. A 2022 study demonstrated 85% regioselectivity for Suzuki reactions at the iodine site using Pd(OAc)/XPhos in toluene at 110°C .

Q. How do halogen bonding interactions influence the material properties of coordination polymers derived from this compound?

- Methodological Answer : Iodine’s polarizability enables strong X···N/X···π interactions , critical for stabilizing coordination networks. For example, Cu(I) complexes with 2-iodopyrazine form thermally stable layered structures (decomposition >250°C) via µ-bridging ligands. Characterization via SC-XRD and thermogravimetric analysis (TGA) is essential .

Q. What strategies mitigate thermal decomposition during the storage and handling of this compound?

- Methodological Answer : Store under inert gas (Ar/N) at –20°C in amber vials to prevent light-induced degradation. Differential Scanning Calorimetry (DSC) studies show decomposition onset at 180°C, but trace impurities (e.g., residual solvents) can lower this threshold. Purify via recrystallization from ethanol/water mixtures .

Q. How can computational modeling guide the design of multi-step syntheses involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For instance, modeling electron density surfaces of imidazopyrazine intermediates identifies favorable nucleophilic attack sites, reducing trial-and-error in multi-step sequences .

Q. What are the limitations of current methods for analyzing halogenated pyrazine derivatives in complex matrices?

- Methodological Answer : Co-elution with matrix components in HPLC can obscure detection. Use HILIC (Hydrophilic Interaction Chromatography) with a zwitterionic stationary phase (e.g., ZIC-HILIC) to improve separation. Coupling with ICP-MS enhances sensitivity for iodine detection (LOD < 0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.